1-Bromo-3-((2-ethylhexyl)oxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-((2-ethylhexyl)oxy)benzene is an organic compound with the molecular formula C14H21BrO It is a derivative of benzene, where a bromine atom is substituted at the first position and a 2-ethylhexyl group is attached via an oxygen atom at the third position
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-((2-ethylhexyl)oxy)benzene typically involves the bromination of 3-((2-ethylhexyl)oxy)benzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-3-((2-ethylhexyl)oxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-((2-ethylhexyl)oxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-((2-ethylhexyl)oxy)benzene involves its interaction with molecular targets through its bromine and 2-ethylhexyl groups. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The compound’s effects are mediated by its ability to participate in substitution, oxidation, and reduction reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-((2-ethylhexyl)oxy)benzene can be compared to other similar compounds, such as:
1-Bromo-4-((2-ethylhexyl)oxy)benzene: This compound has the bromine atom at the fourth position instead of the first, leading to different chemical properties and reactivity.
1-Bromo-2-((2-ethylhexyl)oxy)benzene: The bromine atom is at the second position, which also affects its chemical behavior.
Eigenschaften
Molekularformel |
C14H21BrO |
---|---|
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
1-bromo-3-(2-ethylhexoxy)benzene |
InChI |
InChI=1S/C14H21BrO/c1-3-5-7-12(4-2)11-16-14-9-6-8-13(15)10-14/h6,8-10,12H,3-5,7,11H2,1-2H3 |
InChI-Schlüssel |
MQFWLOHSUXANDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.